molecular formula C12H13ClFNS B13410990 alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride CAS No. 80154-80-9

alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride

Cat. No.: B13410990
CAS No.: 80154-80-9
M. Wt: 257.76 g/mol
InChI Key: OSMRVJNYPXCWMI-UHFFFAOYSA-N
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Description

Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride: is a chemical compound that features a fluorobenzyl group attached to a thenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride typically involves the reaction of p-fluorobenzyl chloride with 2-thenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of fluorinated analogs on biological systems. It serves as a model compound to investigate the impact of fluorine substitution on biological activity .

Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Alpha-(p-Fluorobenzyl)-2-thenylamine hydrochloride is unique due to the presence of both a fluorobenzyl group and a thenylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

80154-80-9

Molecular Formula

C12H13ClFNS

Molecular Weight

257.76 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-thiophen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C12H12FNS.ClH/c13-10-5-3-9(4-6-10)8-11(14)12-2-1-7-15-12;/h1-7,11H,8,14H2;1H

InChI Key

OSMRVJNYPXCWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CC2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

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